2,2-Dimethyl-1,3-thiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-thiazinane is a heterocyclic organic compound containing a six-membered ring with nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3-thiazinane typically involves the cyclization of amino-halides or amino-alcohols. One common method is the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst . Another approach involves the formation of Schiff bases followed by cyclization with 3-mercaptopropanoic acid under thermal or microwave irradiation .
Industrial Production Methods: the principles of green chemistry and solvent-free conditions are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-thiazinane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen and sulfur atoms in the ring structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium hydroxide, diphenylthiourea, and 3-mercaptopropanoic acid. Reaction conditions often involve the use of ethanol as a solvent and piperidine as a catalyst .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cyclization of Schiff bases with 3-mercaptopropanoic acid can yield fluorinated spiro[indoline-3,2′-[1,3]thiazinane]-2,4′-diones .
Scientific Research Applications
2,2-Dimethyl-1,3-thiazinane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial, antifungal, antitumor, and antiviral agent . Additionally, it is used in coordination chemistry to obtain new frameworks with potential bioactivity .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-thiazinane involves its interaction with molecular targets and pathways in biological systems. The presence of nitrogen and sulfur atoms in the ring structure allows it to act as a multidentate ligand for different metals, facilitating the formation of coordination complexes with potential bioactivity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2-Dimethyl-1,3-thiazinane include other thiazinane derivatives such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine and (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate .
Uniqueness: this compound is unique due to its specific ring structure and the presence of two methyl groups at the 2-position. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C6H13NS |
---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-thiazinane |
InChI |
InChI=1S/C6H13NS/c1-6(2)7-4-3-5-8-6/h7H,3-5H2,1-2H3 |
InChI Key |
VQIFQWPTFDTVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.